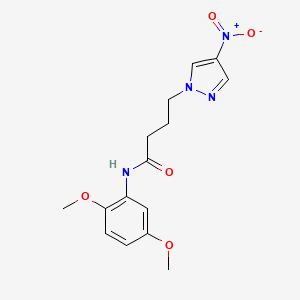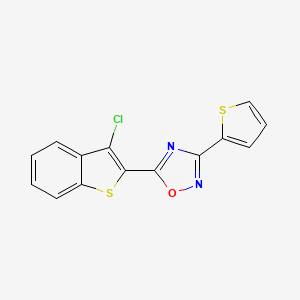
N-(2,5-dimethoxyphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
Overview
Description
N-(2,5-dimethoxyphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, commonly known as DPT, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic psychedelic substance that has gained popularity in recent years due to its unique properties and effects. DPT has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of DPT involves the activation of serotonin and dopamine receptors in the brain. It has been shown to increase the release of serotonin and dopamine, which leads to the characteristic psychedelic effects such as altered perception, thought, and mood.
Biochemical and Physiological Effects:
DPT has been found to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation, muscle tension, and tremors. DPT has been found to have a long duration of action, with effects lasting up to 12 hours.
Advantages and Limitations for Lab Experiments
DPT has several advantages as a research tool. It is a potent and selective agonist for the serotonin 5-HT2A receptor, which makes it useful for studying the role of this receptor in the brain. DPT has also been found to have a low toxicity profile, which makes it safer to use in laboratory experiments.
However, there are also limitations to the use of DPT in laboratory experiments. It is a Schedule I controlled substance in many countries, which makes it difficult to obtain for research purposes. DPT is also a relatively new compound, and there is limited information available on its long-term effects and potential therapeutic applications.
Future Directions
There are several future directions for research on DPT. One area of interest is its potential therapeutic applications. DPT has been shown to have antidepressant and anxiolytic effects in animal models, which suggests that it may have potential as a treatment for mood disorders. Further research is needed to determine the safety and efficacy of DPT for these applications.
Another area of interest is the role of DPT in the brain and its effects on neural circuits. DPT has been shown to alter the activity of several brain regions, including the prefrontal cortex and the amygdala. Further research is needed to understand how DPT affects these regions and how it may be used to modulate neural circuits.
Conclusion:
In conclusion, DPT is a synthetic psychedelic substance that has gained popularity in recent years. It has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. DPT has several advantages as a research tool, but there are also limitations to its use. Further research is needed to fully understand the effects of DPT and its potential applications in medicine and neuroscience.
Scientific Research Applications
DPT has been used in scientific research to study its effects on the brain and behavior. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. DPT has also been found to activate the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(4-nitropyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-23-12-5-6-14(24-2)13(8-12)17-15(20)4-3-7-18-10-11(9-16-18)19(21)22/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIXROFZXHMTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-adamantylmethyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4304666.png)
![1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-3-(2-thienylmethyl)-1H-indole](/img/structure/B4304668.png)
![methyl (6'-amino-1-benzoyl-5'-cyano-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazol]-3'-yl)acetate](/img/structure/B4304682.png)
![methyl [6-amino-5-cyano-4-(2-isopropoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B4304688.png)
![2-[4-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)piperazin-1-yl]-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4304699.png)
![6-(4-methoxyphenyl)-3-(3-nitrophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4304725.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B4304735.png)
![1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B4304741.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4304743.png)
![3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole](/img/structure/B4304746.png)
![4-(4-hydroxyphenyl)-1-methyl-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4304752.png)
![4-chloro-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole](/img/structure/B4304754.png)
![6-butyl-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4304759.png)
